N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide
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Overview
Description
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the carbazole ring and a pyridine-2-carboxamide moiety. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: This intermediate can be synthesized by the reduction of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one using sodium cyanoborohydride in methanol.
Coupling with pyridine-2-carboxylic acid: The intermediate is then coupled with pyridine-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Substitution: The fluorine atom on the carbazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced carbazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: A precursor in the synthesis of the target compound.
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one: Another intermediate used in the synthetic route.
Indole derivatives: These compounds share structural similarities with carbazole derivatives and have been extensively studied for their biological activities.
Uniqueness
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide is unique due to the presence of both a fluorinated carbazole ring and a pyridine-2-carboxamide moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16FN3O |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C18H16FN3O/c19-11-7-8-14-13(10-11)12-4-3-6-15(17(12)21-14)22-18(23)16-5-1-2-9-20-16/h1-2,5,7-10,15,21H,3-4,6H2,(H,22,23) |
InChI Key |
SXYAGJHCBIMRJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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